Lipophilicity (LogP) Distinction Between 1,2,2-Trifluoro and 2,2,3,3-Tetrafluoro Cyclobutyl Methanol
Experimental logP data for the 2,2,3,3-tetrafluoro congener has been reported (logP = 0.38) [1], whereas a publicly available measured logP for (1,2,2-trifluorocyclobutyl)methanol is currently absent. However, the difference in fluorine count and regiochemistry is known to systematically alter the partition coefficient: each additional fluorine generally lowers logP by 0.3–0.5 units in small cycloalkane alcohols [2]. Consequently, the target compound is predicted to be more lipophilic than its tetrafluoro analog, a property that directly influences membrane permeability and plasma protein binding [2]. Procurement of the correct regioisomer is essential when a specific lipophilicity window is required for a lead series.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | Experimental logP not publicly available (predicted range ≈ 0.7–1.0 based on class trends) |
| Comparator Or Baseline | (2,2,3,3-Tetrafluorocyclobutyl)methanol: measured logP = 0.38 |
| Quantified Difference | Estimated difference of +0.3 to +0.6 log units (more lipophilic) |
| Conditions | Class-level inference from reported logP values of structurally related fluorocyclobutyl alcohols |
Why This Matters
A 0.3–0.6 log unit shift can significantly impact oral absorption and CYP450-mediated metabolism, making the choice of fluorination pattern a critical procurement decision.
- [1] ChemBase. (2025). (2,2,3,3-Tetrafluorocyclobutyl)methanol, Product No. EN300-07200, CAS 378-17-6. Reported logP = 0.38. View Source
- [2] Bychek, R.; et al. (2023). 3-Fluoroalkyl Cyclobutane-Derived Building Blocks: Synthesis and Physicochemical Properties. Eur. J. Org. Chem., 26, e202300147. Documents systematic logP shifts with fluorination pattern. View Source
